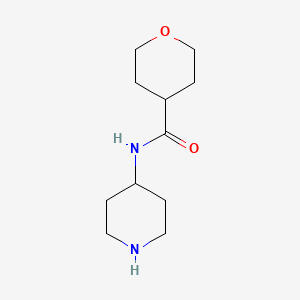

N-(piperidin-4-yl)oxane-4-carboxamide

説明

特性

IUPAC Name |

N-piperidin-4-yloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10/h9-10,12H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZCRJQUVDJFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: N-(piperidin-4-yl)oxane-4-carboxamide in Medicinal Chemistry

Executive Summary

N-(piperidin-4-yl)oxane-4-carboxamide (also known as N-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide) is a highly versatile, bifunctional building block widely utilized in modern drug discovery. Structurally, it consists of a basic piperidine ring linked via a rigidifying amide bond to a polar, non-ionizable oxane (tetrahydropyran or THP) ring. This whitepaper provides an authoritative analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology for its preparation and incorporation into larger active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophore Mapping

In the optimization of lead compounds, the selection of terminal appendages and linkers dictates both target affinity and pharmacokinetic (PK) viability. The N-(piperidin-4-yl)oxane-4-carboxamide scaffold is engineered to balance these demands[1].

-

The Piperidine Vector: The C4-substituted piperidine provides a basic aliphatic amine with a pKa of approximately 9.5. At physiological pH (7.4), this nitrogen is predominantly protonated, enabling critical electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate, Glutamate) in the solvent-exposed regions or orthosteric pockets of target proteins such as GPCRs and kinases[2].

-

The Oxane (THP) Vector: The incorporation of the oxane ring instead of a carbocyclic cyclohexane ring is a deliberate bioisosteric replacement. The ethereal oxygen acts as a hydrogen bond acceptor. More importantly, it significantly reduces the overall lipophilicity (cLogP) of the scaffold. Lowering cLogP directly correlates with improved aqueous solubility, reduced plasma protein binding, and the mitigation of off-target lipophilic toxicities (such as hERG inhibition)[1].

-

The Amide Linker: The amide bond restricts the conformational flexibility of the two rings, reducing the entropic penalty upon target binding while providing additional hydrogen bond donor (N-H) and acceptor (C=O) sites.

Pharmacophore logic of the N-(piperidin-4-yl)oxane-4-carboxamide scaffold.

Physicochemical Profiling

The exact compound is commercially available, typically isolated as an air-stable hydrochloride salt (CAS 1220031-94-6) to prevent atmospheric CO2 absorption (carbamate formation) by the free base.

| Property | Value | Rationale / Impact |

| Chemical Name | N-(piperidin-4-yl)oxane-4-carboxamide | Standard IUPAC nomenclature. |

| CAS Number | 1097781-67-3 (Free Base)1220031-94-6 (HCl Salt) | HCl salt is preferred for long-term storage. |

| Molecular Formula | C11H20N2O2 | - |

| Molecular Weight | 212.29 g/mol | Low MW allows for extensive downstream elaboration. |

| Topological Polar Surface Area | ~50.4 Ų | Optimal for membrane permeability; avoids BBB exclusion. |

| Hydrogen Bond Donors | 2 (Amide NH, Piperidine NH) | Facilitates target engagement. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Oxane O) | Enhances aqueous solubility. |

| Rotatable Bonds | 2 | High rigidity minimizes entropic binding penalties. |

Synthetic Methodology & Mechanistic Causality

The synthesis of this scaffold relies on a highly efficient amide coupling between 1-Boc-4-aminopiperidine and tetrahydro-2H-pyran-4-carboxylic acid, followed by an acidic deprotection of the tert-butyl carbamate (Boc) group[3],[2].

Causality of Reagent Selection

-

Coupling Reagent (HATU): HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) due to the presence of the 7-azabenzotriazole leaving group. The nitrogen atom at the 7-position of the intermediate facilitates a hydrogen-bonded cyclic transition state, significantly accelerating the aminolysis step and minimizing side reactions, which is crucial when coupling sterically hindered secondary or tertiary cyclic systems[3].

-

Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate the reaction with HATU without acting as a competing nucleophile[3].

-

Deprotection Acid (HCl in Dioxane): While Trifluoroacetic acid (TFA) in DCM is common, 4M HCl in 1,4-dioxane is preferred here. Dioxane stabilizes the protonated intermediate, and the resulting HCl salt is generally more crystalline, easier to handle, and more biologically compatible than the highly hygroscopic TFA salts.

Self-validating synthetic workflow for amide coupling and deprotection.

Self-Validating Experimental Protocol

Step 1: Amide Coupling (Formation of the Boc-Protected Intermediate)

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Activation: Add DIPEA (3.0 eq) dropwise.

-

Causality: DIPEA neutralizes any trace acid and deprotonates the carboxylic acid, driving the formation of the active HOAt ester.

-

Validation: The solution will typically transition to a pale yellow color. Stir for 15 minutes at room temperature.

-

-

Coupling: Add 1-Boc-4-aminopiperidine (1.1 eq) in a single portion to the activated mixture. Stir for 2–4 hours at room temperature.

-

Validation: Monitor the reaction via LCMS or TLC (using a Ninhydrin stain). The reaction is deemed complete when the carboxylic acid peak/spot is entirely consumed and a new product mass (M+H) is observed.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl, water (3x to remove DMF), and brine.

-

Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted acid and HOAt byproducts.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the pure Boc-protected intermediate as a white solid.

Step 2: Boc Deprotection (Isolation of the Target HCl Salt)

-

Cleavage: Dissolve the purified intermediate in a minimal amount of anhydrous dichloromethane (DCM). Slowly add 4M HCl in 1,4-dioxane (10.0 eq).

-

Causality: The strong acid selectively cleaves the tert-butyl carbamate group. The amide bond remains intact under these conditions at room temperature.

-

-

Reaction: Stir the mixture vigorously at room temperature for 2 hours.

-

Validation: The reaction is self-indicating. Isobutylene and CO2 gas will evolve (visible bubbling), and as the deprotection proceeds, the product (which is insoluble in DCM/dioxane) will begin to precipitate as a dense white solid.

-

-

Isolation: Once gas evolution ceases and LCMS confirms the disappearance of the starting material, concentrate the suspension under reduced pressure.

-

Trituration: Suspend the crude solid in cold diethyl ether, sonicate briefly, and filter.

-

Causality: Diethyl ether removes any residual non-polar organic impurities and traces of dioxane, leaving the pure amine salt.

-

-

Drying: Dry the highly hygroscopic white solid under high vacuum for 12 hours to afford N-(piperidin-4-yl)oxane-4-carboxamide hydrochloride in quantitative yield.

References[3] Sigma-Aldrich. "N-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride | 1220031-94-6." Sigma-Aldrich Product Catalog. https://www.sigmaaldrich.com/US/en/product/aldrich/1220031946[4] BenchChem. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride Protocol." BenchChem Technical Resources. 2]">https://www.benchchem.com[2] National Institutes of Health (PMC). "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." PubMed Central. https://www.ncbi.nlm.nih.gov/pmc/[1] ACS Publications. "Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators." Journal of Medicinal Chemistry. https://pubs.acs.org/journal/jmcmar

Sources

N-(piperidin-4-yl)oxane-4-carboxamide molecular formula and weight

An In-Depth Technical Guide to N-(piperidin-4-yl)oxane-4-carboxamide: Structural Logic, Analytical Validation, and Applications in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. N-(piperidin-4-yl)oxane-4-carboxamide (CAS: 1097781-67-3) has emerged as a highly versatile, bifunctional building block. With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol , this compound synergistically combines the basicity of a piperidine ring with the bioisosteric properties of a tetrahydropyran (oxane) ring. This whitepaper provides a comprehensive analysis of its structural logic, synthetic methodology, analytical validation protocols, and its pivotal role in contemporary drug discovery.

Physicochemical Profiling & Structural Logic

The utility of N-(piperidin-4-yl)oxane-4-carboxamide stems from its precise physicochemical parameters, which are deliberately engineered to optimize absorption, distribution, metabolism, and excretion (ADME) profiles [4].

-

The Piperidine Motif: Piperidine is the most frequently utilized heterocycle in FDA-approved pharmaceuticals [4]. The secondary amine in the piperidine ring provides a basic center (pKa ~9-10) that is predominantly protonated at physiological pH. This enables critical salt-bridge interactions with acidic residues (e.g., aspartate or glutamate) within the active sites of kinases and G-protein-coupled receptors (GPCRs).

-

The Oxane (Tetrahydropyran) Motif: The oxane ring acts as a conformationally restricted, low-entropy bioisostere for cyclohexane. By replacing a methylene (-CH2-) group with an ether oxygen, the scaffold gains a hydrogen bond acceptor without significantly increasing the molecular weight[3]. This substitution lowers the overall lipophilicity (clogP), thereby enhancing aqueous solubility and mitigating the risk of off-target lipophilic toxicity [5].

Table 1: Key Physicochemical Parameters

| Parameter | Value | Causality / Significance in Drug Design |

| Chemical Name | N-(piperidin-4-yl)oxane-4-carboxamide | Standard IUPAC nomenclature. |

| CAS Number | 1097781-67-3 | Unique identifier for database indexing [1]. |

| Molecular Formula | C11H20N2O2 | Confirms atom count; well within Lipinski's Rule of 5. |

| Molecular Weight | 212.29 g/mol | Low MW allows for extensive downstream functionalization (<500 Da limit) [2]. |

| Exact Mass | 212.1525 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Facilitates targeted interactions with receptor backbones. |

| H-Bond Acceptors | 3 (Carbonyl O, Oxane O, Piperidine N) | Improves aqueous solubility and target residence time. |

| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon target binding. |

Synthetic Workflow & Mechanistic Insights

The synthesis of N-(piperidin-4-yl)oxane-4-carboxamide relies on a highly controlled amide coupling strategy. To prevent unwanted polymerization or self-coupling of the basic piperidine nitrogen, a Boc-protecting group strategy is mandated.

Step-by-Step Methodology:

-

Amide Coupling: Tetrahydro-2H-pyran-4-carboxylic acid is reacted with 1-Boc-4-aminopiperidine.

-

Mechanistic Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized as the coupling reagent alongside the base DIPEA (N,N-Diisopropylethylamine) in DMF. HATU is specifically chosen because the active HOAt ester it generates is highly efficient at driving the coupling of sterically hindered secondary amines, ensuring yields >85%.

-

-

Purification: The Boc-protected intermediate is isolated via liquid-liquid extraction (Ethyl Acetate/Water) to remove water-soluble urea byproducts generated by HATU.

-

Deprotection: The intermediate is treated with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4N HCl in Dioxane.

-

Mechanistic Choice: Acidic cleavage selectively removes the Boc group, yielding the free secondary amine (or its corresponding hydrochloride salt) without hydrolyzing the newly formed amide bond.

-

Synthetic workflow for N-(piperidin-4-yl)oxane-4-carboxamide via Boc-protection strategy.

Analytical Validation Protocol (Self-Validating System)

To guarantee scientific integrity, the molecular formula (C11H20N2O2) and weight (212.29 g/mol ) must be empirically validated through a self-consistent analytical framework.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Rationale: The basic piperidine nitrogen is highly susceptible to protonation, making Electrospray Ionization in positive mode (ESI+) the optimal technique.

-

Execution: Dissolve the sample in LC-MS grade Methanol/Water (0.1% Formic Acid). Inject into a C18 reverse-phase column.

-

Validation Criteria: The mass spectrum must display a dominant pseudo-molecular ion peak [M+H]+ at m/z 213.16 . The presence of this exact mass definitively corroborates the 212.15 Da neutral exact mass of C11H20N2O2.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: Mass spectrometry confirms weight, but NMR confirms the structural connectivity.

-

Execution: Acquire 1H and 13C NMR spectra in DMSO-d6 or CDCl3.

-

Validation Criteria:

-

1H NMR: Look for a distinct doublet/multiplet at ~7.5-8.0 ppm corresponding to the amide NH. The piperidine and oxane ring protons will appear as complex multiplets between 1.2 and 4.0 ppm. Crucially, the integration must total exactly 20 protons.

-

13C NMR: The spectrum must show exactly 11 distinct carbon environments (or fewer if symmetry is accounted for), with the amide carbonyl carbon appearing furthest downfield at ~172-175 ppm.

-

Pharmacological Applications & Target Engagement

In drug discovery, N-(piperidin-4-yl)oxane-4-carboxamide is rarely the final drug; rather, it is a highly privileged "warhead delivery system" or core scaffold.

Medicinal chemists utilize the free secondary amine of the piperidine ring as an anchor point for Reductive Amination or SNAr (Nucleophilic Aromatic Substitution) reactions to attach targeting moieties (e.g., hinge-binding heterocycles for kinase inhibition). Once bound to the target, the oxane ring frequently occupies a hydrophobic pocket, orienting its ether oxygen toward the solvent-accessible surface to improve the overall thermodynamic stability of the protein-ligand complex [3].

Mechanistic pathway illustrating target engagement and signal transduction of the scaffold.

References

physical and chemical properties of N-(piperidin-4-yl)oxane-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(piperidin-4-yl)oxane-4-carboxamide, systematically named N-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide, is a bifunctional molecule that incorporates two key heterocyclic scaffolds: a piperidine ring and an oxane (tetrahydropyran) ring, linked by an amide bond. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to interact with various biological targets.[1] Similarly, the oxane ring is a common feature in natural products and synthetic molecules, often influencing physicochemical properties such as solubility and metabolic stability. The combination of these two heterocycles in N-(piperidin-4-yl)oxane-4-carboxamide presents a unique scaffold with potential for exploration in drug discovery and medicinal chemistry.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-(piperidin-4-yl)oxane-4-carboxamide, detailed synthetic protocols, and potential applications based on the biological activities of structurally related compounds.

Chemical and Physical Properties

While extensive experimental data for N-(piperidin-4-yl)oxane-4-carboxamide is not widely available in public literature, its properties can be predicted and inferred from available data for its hydrochloride salt and its constituent fragments.

Table 1: Physical and Chemical Properties of N-(piperidin-4-yl)oxane-4-carboxamide and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | N-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide | N-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride | - |

| Synonyms | N-(piperidin-4-yl)oxane-4-carboxamide | - | [2] |

| CAS Number | Not available | 1220031-94-6 | [3] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | C₁₁H₂₁ClN₂O₂ | [2] |

| Molecular Weight | 212.29 g/mol | 248.75 g/mol | [2][4] |

| Physical Form | Predicted to be a solid | Solid | [3] |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Not available | Not available | - |

| pKa | Not available | Not available | - |

| XlogP (predicted) | 0.0 | Not available | [2] |

| InChI | InChI=1S/C11H20N2O2/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10/h9-10,12H,1-8H2,(H,13,14) | 1S/C11H20N2O2.ClH/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10;/h9-10,12H,1-8H2,(H,13,14);1H | [2][3] |

| InChIKey | NMZCRJQUVDJFNI-UHFFFAOYSA-N | KMFYSOXSUOHEEJ-UHFFFAOYSA-N | [2][3] |

| SMILES | C1CNCCC1NC(=O)C2CCOCC2 | C1CNCCC1NC(=O)C2CCOCC2.Cl | [2][3] |

Synthesis and Purification

The synthesis of N-(piperidin-4-yl)oxane-4-carboxamide typically proceeds via an amide coupling reaction between a suitable piperidine precursor and an activated oxane-4-carboxylic acid derivative. This is a common and versatile method for forming amide bonds in medicinal chemistry.[5]

Synthetic Workflow

Caption: General synthetic workflow for N-(piperidin-4-yl)oxane-4-carboxamide.

Detailed Experimental Protocol: Synthesis via Amide Coupling

This protocol describes a representative synthesis of N-(piperidin-4-yl)oxane-4-carboxamide using a common amide coupling reagent, HATU.

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Activation of Carboxylic Acid: To a solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-30 minutes at 0 °C.

-

Amide Coupling: To the activated carboxylic acid solution, add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq) in anhydrous DMF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

-

Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Boc Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-(piperidin-4-yl)oxane-4-carboxamide.

Chemical Reactivity and Stability

The chemical reactivity of N-(piperidin-4-yl)oxane-4-carboxamide is dictated by its functional groups: a secondary amine in the piperidine ring, a tertiary amide linkage, and an ether linkage within the oxane ring.

-

Amine Reactivity: The secondary amine of the piperidine ring is nucleophilic and basic. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

-

Amide Stability: The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

-

Ether Stability: The ether linkage in the oxane ring is chemically robust and resistant to cleavage under most conditions, except for treatment with strong acids like HBr or HI.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Characterization and Analytical Protocols

A combination of spectroscopic techniques is essential for the unambiguous characterization of N-(piperidin-4-yl)oxane-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine and oxane rings, as well as the amide N-H proton.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide and the various carbon atoms of the two heterocyclic rings.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

N-H stretch (amide): ~3300 cm⁻¹

-

C-H stretch (aliphatic): ~2850-3000 cm⁻¹

-

C=O stretch (amide I): ~1640 cm⁻¹

-

N-H bend (amide II): ~1550 cm⁻¹

-

C-O-C stretch (ether): ~1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Potential Applications in Drug Discovery

While specific biological activity data for N-(piperidin-4-yl)oxane-4-carboxamide is limited, the piperidine-4-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1][6]

-

Central Nervous System (CNS) Disorders: Many piperidine derivatives target CNS receptors and enzymes. For instance, derivatives of piperidine-4-carboxamide have been investigated as dopamine reuptake inhibitors and for their analgesic properties.[7]

-

Infectious Diseases: The piperidine carboxamide scaffold has been identified in compounds with potent antimalarial activity, targeting the Plasmodium falciparum proteasome.[8]

-

Oncology: Certain N-(piperidin-4-yl)benzamide derivatives have been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which could have applications in cancer therapy.[9]

-

Metabolic Diseases: Derivatives of 4-nitro-N-(piperidin-4-yl)benzamide have been synthesized and studied as GPR119 agonists for the potential treatment of diabetes.[10]

The unique combination of the piperidine and oxane rings in N-(piperidin-4-yl)oxane-4-carboxamide may offer advantages in terms of physicochemical properties, such as improved solubility and metabolic stability, making it an attractive scaffold for further investigation in various therapeutic areas.

Conclusion

N-(piperidin-4-yl)oxane-4-carboxamide is a molecule with significant potential for applications in drug discovery and medicinal chemistry, owing to its incorporation of the privileged piperidine-4-carboxamide scaffold. While experimental data on the compound itself is limited, this guide provides a comprehensive overview of its predicted properties, a robust synthetic strategy, and an outline of its potential biological relevance based on analogous structures. The detailed protocols for synthesis and characterization provided herein offer a solid foundation for researchers and scientists to further explore the chemical and biological landscape of this promising compound.

References

-

PubMed. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]

-

CAS Common Chemistry. (S)-Perillaldehyde. [Link]

-

PubChem. N-(piperidin-4-yl)oxane-4-carboxamide. [Link]

-

Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

PubChem. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. [Link]

-

PubChem. N-(piperidin-4-ylmethyl)quinoline-4-carboxamide. [Link]

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

-

PubMed. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

-

Wiley Online Library. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Link]

-

ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives | Request PDF. [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

-

PMC. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

PubChem. 4-Piperidinecarboxamide. [Link]

-

MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

-

ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

-

PubChem. (4alpha,8alpha,12alpha,13R,14S)-16-(1-Methylethyl)-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid. [Link]

-

Solstice Advanced Materials. Hexafluorozirconic acid (01745). [Link]

-

ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

-

MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

- Google Patents. N-(4-piperidinyl)(dihydrobenzofuran or dihydro-2H-benzopyran)

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

ResearchGate. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - N-(piperidin-4-yl)oxane-4-carboxamide (C11H20N2O2) [pubchemlite.lcsb.uni.lu]

- 3. N-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride | 1220031-94-6 [sigmaaldrich.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. hepatochem.com [hepatochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Harnessing N-(Piperidin-4-yl)oxane-4-carboxamide in Fragment-Based Drug Discovery: A Technical Guide to sp³-Enriched Scaffolds

Executive Summary

In contemporary medicinal chemistry, the shift away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich scaffolds has become a cornerstone of successful drug design. The SMILES string O=C(NC1CCNCC1)C2CCOCC2 defines N-(piperidin-4-yl)oxane-4-carboxamide (CAS: 1097781-67-3 for the free base; 2913267-71-5 for the dihydrochloride salt)[1][2]. This compound is a highly versatile, sp³-enriched building block that seamlessly integrates two privileged saturated heterocycles: a piperidine ring and a tetrahydropyran (oxane) ring, linked via a stable amide bond.

This technical whitepaper provides an in-depth analysis of this fragment, detailing its physicochemical advantages, its mechanistic role in target engagement, and a self-validating synthetic protocol for its functionalization in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profiling & Structural Analysis

The structural architecture of N-(piperidin-4-yl)oxane-4-carboxamide is explicitly designed to address the paradigm[3]. By maximizing the fraction of sp³ hybridized carbons (Fsp³), this scaffold inherently mitigates the poor aqueous solubility and off-target promiscuity (such as hERG liability) frequently associated with flat, lipophilic molecules[4][5].

Functional Group Breakdown

-

Piperidin-4-yl Moiety (NC1CCNCC1): Piperidine is a well-documented in neuropharmacology and G-Protein Coupled Receptor (GPCR) targeting[6]. The secondary amine provides a highly reactive synthetic vector and, in its protonated state at physiological pH, forms critical salt-bridge interactions with conserved acidic residues (e.g., Aspartate) in target binding pockets.

-

Oxane-4-carbonyl Moiety (O=C(...)C2CCOCC2): The tetrahydropyran ring introduces oxygen-rich hydrogen bond acceptors while maintaining a rigid, non-aromatic 3D conformation, enhancing metabolic stability against cytochrome P450 oxidation.

Quantitative Data Summary

The following table summarizes the calculated physicochemical properties of the core fragment, demonstrating strict adherence to the "Rule of 3" for ideal lead-generation fragments.

| Property | Value | Clinical Relevance in Drug Design |

| Molecular Weight | 212.29 g/mol | Highly compliant with fragment libraries; allows room for lead elaboration. |

| Fsp³ (Fraction sp³) | 0.91 (10/11 carbons) | Exceptional 3D character; directly correlates with clinical success rates. |

| H-Bond Donors | 2 | Facilitates directional target engagement (Amide NH, Piperidine NH). |

| H-Bond Acceptors | 3 | Enhances aqueous solubility and optimizes the pharmacokinetic profile. |

| Topological PSA | ~51.2 Ų | Optimal for membrane permeability, including potential Blood-Brain Barrier crossing. |

Mechanistic Pathway in GPCR Drug Discovery

Because the piperidine ring is structurally biased toward aminergic GPCRs, derivatives of N-(piperidin-4-yl)oxane-4-carboxamide are frequently utilized as orthosteric agonists or antagonists. When the piperidine nitrogen is functionalized (e.g., via N-alkylation or N-acylation), the resulting ligand can trigger specific intracellular signaling cascades.

Fig 1: Mechanistic pathway of a piperidine-derived ligand activating a Gs-coupled GPCR cascade.

Synthesis & Functionalization Workflows

To elaborate this fragment into a mature drug lead, the secondary amine of the piperidine ring must be functionalized. The most robust method for appending complex aryl or heteroaryl groups is via amide bond formation.

Causality in Reagent Selection

While EDC/HOBt is a standard coupling system, is explicitly selected for this workflow[7]. The secondary cyclic amine of piperidine presents mild steric hindrance. HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester. The presence of the pyridine-like nitrogen in the HOAt leaving group provides a neighboring group effect—acting as an intramolecular general base. This accelerates the nucleophilic attack of the piperidine nitrogen, minimizing reaction time and suppressing potential epimerization of the carboxylic acid partner. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile.

Fig 2: Self-validating workflow for HATU-mediated N-acylation of the piperidine secondary amine.

Self-Validating Experimental Protocol: HATU-Mediated N-Acylation

Trustworthiness in synthetic chemistry requires self-validating feedback loops. The following protocol integrates immediate analytical monitoring to ensure reaction fidelity.

Materials Required:

-

N-(piperidin-4-yl)oxane-4-carboxamide (1.0 equiv, amine precursor)

-

Target Heteroaryl Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv; 5.0 equiv if using the dihydrochloride salt of the amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 equiv) followed dropwise by DIPEA (3.0 equiv). Stir the mixture for 15 minutes at 0 °C to ensure complete formation of the HOAt active ester.

-

Coupling: Add N-(piperidin-4-yl)oxane-4-carboxamide (1.0 equiv) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

In-Process Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and inject into the LC-MS. Self-Validation Check: Confirm the disappearance of the starting amine mass (m/z 213 [M+H]⁺) and the emergence of the target product mass. If the amine persists, add an additional 0.2 equiv of HATU.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Structural Validation (¹H-NMR): Purify the crude residue via flash column chromatography (DCM:MeOH gradient). Self-Validation Check: In the ¹H-NMR spectrum, verify the diagnostic chemical shift. The equatorial and axial protons adjacent to the piperidine nitrogen must shift significantly downfield (from ~2.6–3.1 ppm in the free amine to ~3.5–4.5 ppm in the amide) due to the electron-withdrawing effect of the newly formed carbonyl group.

References

-

Escape from flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development Source: Medicinal Chemistry Research (Springer) URL:[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (NIH) URL:[Link]

Sources

- 1. EnamineStore [enaminestore.com]

- 2. aablocks.com [aablocks.com]

- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escape from flatland: increasing s ... | Article | H1 Connect [archive.connect.h1.co]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of N-(piperidin-4-yl)oxane-4-carboxamide

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(piperidin-4-yl)oxane-4-carboxamide

Preamble: From Novel Scaffold to Mechanistic Understanding

The compound N-(piperidin-4-yl)oxane-4-carboxamide represents a novel chemical entity. While its precise biological activity is yet to be characterized, its core structure, featuring a piperidine-4-carboxamide scaffold, is prevalent in a multitude of pharmacologically active agents. Derivatives of piperidine and its carboxamide analogues have demonstrated a wide range of activities, from potent and selective enzyme inhibition to modulation of complex cell signaling pathways. These activities span therapeutic areas including oncology, virology, and infectious diseases.[1][2][3][4][5]

This guide, therefore, presents a comprehensive, field-proven strategy for the systematic elucidation of the mechanism of action (MoA) for N-(piperidin-4-yl)oxane-4-carboxamide. We will proceed from broad, unbiased phenotypic screening to specific target identification, validation, and pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice, ensuring a self-validating and robust investigative cascade.

Part 1: Structural Analysis and Hypothesis Generation

The initial step in any MoA investigation is a thorough analysis of the compound's structure to generate testable hypotheses. The N-(piperidin-4-yl)oxane-4-carboxamide scaffold contains key pharmacophoric elements:

-

Piperidine Ring: A saturated heterocycle common in neuroleptics, opioids, and antihistamines. It can engage in hydrogen bonding and ionic interactions.

-

Carboxamide Linker: A rigid and polar group that is a hydrogen bond donor and acceptor, often critical for target binding.

-

Oxane Ring: A saturated oxygen-containing heterocycle (tetrahydropyran) that can influence solubility and metabolic stability, and participate in hydrogen bonding.

Based on structural homology to known bioactive molecules containing the piperidine-4-carboxamide core, we can postulate a range of potential molecular targets. This allows for a more focused, yet still broad, initial screening strategy.

Table 1: Potential Molecular Targets for N-(piperidin-4-yl)oxane-4-carboxamide Based on Structural Precedent

| Potential Target Class | Specific Examples | Rationale from Literature |

| G-Protein Coupled Receptors (GPCRs) | C-C Chemokine Receptor 5 (CCR5) | Piperidine-4-carboxamide derivatives have been developed as potent CCR5 inhibitors for anti-HIV therapy.[1] |

| Cannabinoid Receptor 1 (CB1) | Pyrazole-carboxamide derivatives with a piperidine moiety are known CB1 receptor antagonists.[6] | |

| Enzymes | Proteasome (β5 subunit) | Piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome, a target for antimalarials.[2][4][7] |

| Rho Kinase (ROCK) | N-(pyridin-4-yl)piperazine-1-carboxamide is a known Rho kinase inhibitor.[8] | |

| Transcription Factors / Pathways | Hypoxia-Inducible Factor 1 (HIF-1α) | N-(piperidin-4-yl)benzamide derivatives have been shown to activate HIF-1 pathways, promoting apoptosis in tumor cells.[3] |

Part 2: A Phased Experimental Approach to MoA Elucidation

We will employ a three-phased approach, beginning with broad functional screening and progressively narrowing the focus to a specific molecular target and its associated signaling pathway.

Phase I: Unbiased Phenotypic Screening

The objective of this phase is to identify any significant biological activity of the compound without preconceived notions of its target. A panel of diverse, high-throughput cellular assays will be employed.

Caption: Workflow for Phase I Phenotypic Screening.

This protocol is foundational for determining the cytotoxic or cytostatic effects of the compound, a critical first step in characterizing any new chemical entity.

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-(piperidin-4-yl)oxane-4-carboxamide in culture medium, starting from a top concentration of 100 µM.

-

Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.[9]

Phase II: Target Identification and Validation

The results from Phase I will guide this next stage. For instance, if the compound shows potent, selective cytotoxicity against cancer cell lines, we would prioritize targets like the proteasome or pathways like HIF-1α. If antiviral activity is observed, CCR5 becomes a prime suspect.

This assay directly measures the ability of the compound to bind to a specific target receptor.

-

Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing human CCR5 (e.g., CHO-CCR5).

-

Assay Buffer: Use a binding buffer such as 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Reaction Setup: In a 96-well plate, add in order:

-

25 µL of assay buffer.

-

25 µL of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α) at a final concentration equal to its K_d.

-

25 µL of N-(piperidin-4-yl)oxane-4-carboxamide at various concentrations (for competition curve) or a saturating concentration of an unlabeled known CCR5 antagonist like Maraviroc (for non-specific binding).

-

25 µL of the CCR5 membrane preparation (5-10 µg of protein).

-

-

Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.[1]

Phase III: Pathway Elucidation and Functional Confirmation

Once a direct molecular target is validated, the focus shifts to understanding the downstream functional consequences of this interaction.

If Phase II assays confirm that N-(piperidin-4-yl)oxane-4-carboxamide is a proteasome inhibitor, we must then confirm that this inhibition leads to the expected cellular outcomes. The ubiquitin-proteasome system is critical for protein degradation, and its inhibition leads to the accumulation of poly-ubiquitinated proteins and induction of apoptosis.

Caption: Hypothetical pathway of apoptosis induction via proteasome inhibition.

This protocol validates the functional outcome of target engagement by measuring changes in key signaling proteins.

-

Cell Treatment and Lysis: Treat cells (e.g., PC-3 prostate cancer cells) with N-(piperidin-4-yl)oxane-4-carboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the fold-change upon treatment. An increase in cleaved Caspase-3 would confirm the induction of apoptosis.[3]

Conclusion

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis generation, testing, and refinement. For N-(piperidin-4-yl)oxane-4-carboxamide, its structural motifs point towards several plausible, high-value biological targets. The phased experimental strategy outlined in this guide—moving from broad phenotypic effects to specific molecular interactions and their functional consequences—provides a robust and scientifically rigorous framework for uncovering its therapeutic potential and mechanism of action. Each step is designed to be self-validating, ensuring that subsequent, more resource-intensive experiments are built upon a solid foundation of reliable data.

References

-

PubChem. N-(piperidin-4-yl)oxane-4-carboxamide. National Center for Biotechnology Information. [Link]

-

Deng, P., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Istvan, E. S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

-

Karlyshev, A. V., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. [Link]

-

Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]

-

PubChem. 4-Piperidinecarboxamide. National Center for Biotechnology Information. [Link]

-

Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. [Link]

-

Istvan, E. S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

-

PubChem. N-(piperidin-4-ylmethyl)quinoline-4-carboxamide. National Center for Biotechnology Information. [Link]

-

Istvan, E. S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

-

Peng, X., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry. [Link]

-

Jones, K. M., et al. (2022). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases. [Link]

-

Wang, X., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Organic Process Research & Development. [Link]

-

Fandeev, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

da Silva, L. C. F., et al. (2024). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences. [Link]

-

Lasko, L. M., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ACS Medicinal Chemistry Letters. [Link]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Scientific Reports. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

N-(piperidin-4-yl)oxane-4-carboxamide in medicinal chemistry

An In-Depth Technical Guide on the N-(Piperidin-4-yl)oxane-4-carboxamide Core in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the N-(piperidin-4-yl)oxane-4-carboxamide scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its synthesis, explore its diverse applications in drug discovery with a focus on kinase and G protein-coupled receptor (GPCR) modulation, and provide actionable experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their therapeutic programs.

The Strategic Value of the N-(Piperidin-4-yl)oxane-4-carboxamide Scaffold

The N-(piperidin-4-yl)oxane-4-carboxamide core, and its prevalent embodiment as N-(piperidin-4-yl)tetrahydropyran-4-carboxamide, represents a confluence of desirable properties for drug design. The piperidine ring, a ubiquitous saturated heterocycle in marketed drugs, offers a basic nitrogen atom that can be protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for target engagement through hydrogen bonding or salt bridge formation. The tetrahydropyran (oxane) ring, on the other hand, is a metabolically stable, non-planar ring system that can serve as a rigid scaffold to orient substituents into three-dimensional space, improving target affinity and selectivity. The amide linker provides a stable, planar hydrogen-bond donor and acceptor unit that is central to the scaffold's ability to mimic peptide bonds and interact with protein backbones.

The strategic combination of these three components results in a scaffold with a favorable profile for oral bioavailability, metabolic stability, and synthetic tractability, making it a highly attractive starting point for the development of novel therapeutics across a range of disease areas.

Synthetic Strategies: Assembling the Core

The construction of the N-(piperidin-4-yl)oxane-4-carboxamide core is typically achieved through a convergent synthesis, with the key step being the formation of the amide bond between a suitably protected piperidin-4-amine derivative and an oxane-4-carboxylic acid.

Standard Amide Coupling Protocol

A robust and widely used method for the synthesis of the title scaffold involves the use of standard peptide coupling reagents. The following protocol provides a reliable and scalable procedure.

Experimental Protocol: Synthesis of N-(tert-butyl)-4-((tetrahydropyran-4-carboxamido)methyl)piperidine-1-carboxylate

-

Step 1: Activation of the Carboxylic Acid. To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is added a peptide coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) and a tertiary amine base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Step 2: Amine Addition. To the activated ester solution is added a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) in the same anhydrous solvent.

-

Step 3: Reaction Monitoring. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

-

Step 4: Work-up and Purification. Upon completion, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed sequentially with aqueous solutions of a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-(tert-butyl)-4-((tetrahydropyran-4-carboxamido)methyl)piperidine-1-carboxylate.

-

Step 5: Deprotection (Optional). The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine, which can be further functionalized.

Applications in Drug Discovery

The N-(piperidin-4-yl)oxane-4-carboxamide scaffold has been successfully employed in the design of potent and selective modulators of various drug targets.

Kinase Inhibition: Targeting Bruton's Tyrosine Kinase (BTK)

A prominent application of this scaffold is in the development of inhibitors of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. Covalent BTK inhibitors have shown significant clinical success in the treatment of B-cell malignancies. The N-(piperidin-4-yl)tetrahydropyran-4-carboxamide moiety often serves as a key recognition element that binds to the hinge region of the kinase domain.

For instance, in the design of novel BTK inhibitors, this scaffold has been incorporated to achieve high potency and selectivity. The tetrahydropyran ring can establish crucial hydrogen bonds with the backbone of the hinge region, while the piperidine ring can be functionalized to introduce a warhead for covalent bond formation with a nearby cysteine residue (e.g., Cys481 in BTK) or to extend into other pockets to enhance affinity.

GPCR Modulation: Targeting the Orexin Receptor

The versatility of the N-(piperidin-4-yl)oxane-4-carboxamide core extends to the realm of G protein-coupled receptors. For example, it has been utilized as a central scaffold in the design of orexin receptor antagonists. Orexin signaling is involved in the regulation of sleep and wakefulness, and its modulation is a therapeutic strategy for the treatment of insomnia. The scaffold can position key pharmacophoric features in the correct spatial orientation to achieve high-affinity binding to the receptor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-(piperidin-4-yl)oxane-4-carboxamide scaffold has provided valuable insights into its structure-activity relationship.

| Modification Site | Observation | Implication |

| Piperidine Ring | Substitution at the 1-position | Allows for modulation of physicochemical properties (e.g., solubility, lipophilicity) and introduction of additional binding interactions or covalent warheads. |

| Stereochemistry at the 4-position | Can significantly impact binding affinity and selectivity. | |

| Oxane (Tetrahydropyran) Ring | Substitution on the ring | Can be used to probe for additional binding pockets and improve potency. |

| Replacement with other cyclic systems | Can alter the conformational rigidity and vector of substituent projection, impacting target engagement. | |

| Amide Linker | Isosteric replacement (e.g., with a sulfonamide) | Can change the hydrogen bonding pattern and metabolic stability. |

Pharmacokinetic Profile

Compounds incorporating the N-(piperidin-4-yl)oxane-4-carboxamide scaffold generally exhibit favorable pharmacokinetic properties. The presence of the basic piperidine nitrogen often ensures adequate aqueous solubility for oral absorption. The tetrahydropyran ring is metabolically robust and less prone to oxidative metabolism compared to more electron-rich aromatic systems. The overall balanced lipophilicity of the scaffold contributes to good cell permeability and oral bioavailability. However, as with any chemical series, the specific pharmacokinetic profile is highly dependent on the nature and substitution pattern of the appended functionalities.

Conclusion and Future Directions

The N-(piperidin-4-yl)oxane-4-carboxamide core is a well-validated and highly versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven success in modulating key drug targets such as kinases and GPCRs ensure its continued relevance in drug discovery. Future exploration of this scaffold will likely involve its application to new target classes, the development of novel synthetic methodologies for its diversification, and its incorporation into more complex molecular architectures such as proteolysis-targeting chimeras (PROTACs).

References

-

The discovery of a series of 2,5-diaminopyrimidine based irreversible BTK inhibitors for the treatment of autoimmune diseases. RSC Medicinal Chemistry. [Link]

-

Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of Tetrahydropyran Derivatives as Potent and Orally Active Orexin Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

A Technical Guide to the Discovery and Synthesis of Novel Piperidine-4-Carboxamide Derivatives

Foreword: The Enduring Relevance of the Piperidine-4-Carboxamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The piperidine-4-carboxamide scaffold is a quintessential example of such a "privileged structure."[1][2] Its prevalence is not a matter of chance but a direct consequence of its inherent structural and physicochemical properties. Combining a conformationally flexible, yet defined three-dimensional saturated ring with a versatile hydrogen-bonding carboxamide group, this scaffold serves as an ideal foundation for engineering novel therapeutics.[3]

Derivatives of piperidine-4-carboxamide are found in numerous drug classes, targeting everything from G-protein coupled receptors (GPCRs) and enzymes to ion channels, leading to treatments for cancer, central nervous system (CNS) disorders, viral infections, and pain.[2][4][5][6][7] This guide offers an in-depth exploration of the discovery and synthesis of these vital compounds, moving from the strategic rationale behind their selection to the practical methodologies for their creation and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Part I: The Strategic Rationale for Targeting Piperidine-4-Carboxamide

The decision to build a discovery program around the piperidine-4-carboxamide core is rooted in its unique combination of structural versatility and favorable drug-like properties.

Superior Structural and Physicochemical Attributes

The piperidine ring, as a saturated heterocycle, provides a distinct advantage over flat, aromatic systems. It introduces a three-dimensional geometry that can lead to more specific and higher-affinity interactions within the complex topography of a protein's binding pocket—a concept often referred to as "escaping flatland."[2] The key features include:

-

Defined Vectorial Presentation: The chair conformation of the piperidine ring allows substituents to be placed in precise axial or equatorial orientations, enabling meticulous optimization of interactions with target proteins.

-

Modulatable Basicity: The piperidine nitrogen (pKa ≈ 11) is typically protonated at physiological pH. This basic center is crucial for aqueous solubility and can form a key ionic interaction or hydrogen bond with an acidic residue (e.g., Asp, Glu) in a binding site. Its basicity can be fine-tuned through the attachment of electron-withdrawing or -donating groups at the N1 position.

-

The Carboxamide Linchpin: The 4-carboxamide moiety is a classic hydrogen bond donor and acceptor. It often serves as a critical anchor, locking the molecule into its bioactive conformation through interactions with the protein backbone or key side chains.

A Scaffold for Diverse Biological Targets

The true power of the piperidine-4-carboxamide scaffold lies in its proven success across a wide range of biological target classes.

-

G-Protein Coupled Receptors (GPCRs): This is a particularly fruitful area. Derivatives have been developed as potent and selective allosteric modulators, which bind to a site topographically distinct from the endogenous ligand.[8][9] This mechanism offers a more nuanced control of receptor activity compared to traditional agonists or antagonists, often leading to improved safety and efficacy.[10] Notable examples include positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor for treating obesity and substance use disorders[11] and antagonists for the CCR5 receptor as anti-HIV agents.[5]

-

Enzyme Inhibition: The scaffold serves as an excellent framework for positioning functional groups to interact with enzyme active sites. It has been successfully employed to design inhibitors for:

-

Carbonic Anhydrases (CAs): Novel 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of tumor-associated CA isoforms IX and XII.[12]

-

Anaplastic Lymphoma Kinase (ALK): Piperidine carboxamide derivatives show significant anti-tumor activity by inhibiting ALK, a key target in certain cancers.[4]

-

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Optimization of a pyrimidine-4-carboxamide hit containing a piperidine moiety led to potent and selective inhibitors for this enzyme involved in lipid signaling.[13][14]

-

-

Antimicrobial and Antiviral Applications: The structural features of piperidine-4-carboxamide derivatives have been exploited to develop agents with activity against various pathogens. Studies have reported derivatives with antibacterial[15], antifungal[15], and antiviral activity, including against cytomegalovirus (CMV).[16]

Part II: Design and Synthesis—From Concept to Compound

The creation of novel piperidine-4-carboxamide derivatives is a synergistic interplay of computational design and robust synthetic chemistry.

Rational and Computational Design Strategies

Modern drug discovery rarely relies on random screening alone. The design of new derivatives is guided by a deep understanding of the target and the principles of molecular recognition.

-

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity. For instance, a 'Y-shaped' pharmacophore model was instrumental in designing novel CCR5 inhibitors based on the piperidine-4-carboxamide scaffold.[5]

-

Structure-Activity Relationship (SAR) and 3D-QSAR: SAR is the cornerstone of lead optimization. It involves systematically modifying a lead compound at different positions and correlating those structural changes with changes in biological activity. This data-driven process reveals which molecular features are critical for potency and selectivity.[4][13] More advanced methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) use computational fields to build predictive models, such as the Topomer CoMFA method used to design novel ALK inhibitors.[4]

-

Molecular Docking: Docking simulations predict how a ligand binds within the three-dimensional structure of its target protein. This provides invaluable insight into the specific molecular interactions—hydrogen bonds, ionic bonds, hydrophobic contacts—that drive binding affinity. These insights guide the rational design of new analogues with improved potency and selectivity.[11][12]

Core Synthetic Methodologies

The synthesis of a library of piperidine-4-carboxamide derivatives relies on a set of robust and versatile chemical reactions. A common and efficient strategy involves a two-part approach: first, functionalization of the piperidine nitrogen (N1), and second, formation of the C4-carboxamide bond.

-

N1-Functionalization:

-

N-Arylation: A cornerstone reaction is the nucleophilic aromatic substitution (SNAr) of an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene) with the piperidine nitrogen, followed by reduction of the nitro group to an amine.[17]

-

Acylation/Sulfonylation: Reaction of the N1 nitrogen with various acyl chlorides or sulfonyl chlorides provides access to a wide range of N-acyl or N-sulfonyl derivatives.[15][18]

-

Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an appropriate hydride source (e.g., sodium triacetoxyborohydride) is a highly effective method for introducing alkyl substituents.

-

-

C4-Amide Bond Formation:

-

Amide Coupling: The most prevalent method involves the coupling of a piperidine-4-carboxylic acid precursor with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole).

-

Experimental Protocol: Scale-Up Synthesis of a Key Intermediate

Trustworthiness in synthetic chemistry is built on reproducible and scalable protocols. The following describes a robust, two-step synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide, a versatile intermediate for further elaboration.[17]

Step 1: N-Arylation to form 1-(4-Nitrophenyl)piperidine-4-carboxamide

-

Rationale: This SNAr reaction leverages the electron-withdrawing nature of the nitro group to activate the fluoro-substituent towards nucleophilic attack by the piperidine nitrogen. Potassium carbonate serves as a mild base to neutralize the HF byproduct.

-

Procedure:

-

To a stirred solution of piperidine-4-carboxamide (1.0 eq) and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO), add 4-fluoronitrobenzene (1.05 eq).

-

Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-8 hours).

-

Cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with deionized water, and dry under vacuum.

-

-

Expected Outcome: A yellow to orange solid with an expected yield of 85-95%.

Step 2: Reduction to form 1-(4-Aminophenyl)piperidine-4-carboxamide

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to a primary amine. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

-

Procedure:

-

Charge a suitable hydrogenation reactor with the 1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 eq) from Step 1 and a suitable solvent such as methanol or ethanol.

-

Carefully add 10% palladium on carbon (typically 5% w/w) to the mixture.

-

Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas (typically 50 psi).

-

Stir the mixture at room temperature until hydrogen uptake ceases.

-

Carefully vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the combined filtrates under reduced pressure to obtain the product. Recrystallization from ethanol may be performed for further purification.

-

-

Expected Outcome: An off-white to light brown solid with an expected yield of 90-98%.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nwmedj.org [nwmedj.org]

- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 10. Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery | IntechOpen [intechopen.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ijrpc.com [ijrpc.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

large-scale synthesis of N-(piperidin-4-yl)oxane-4-carboxamide

An In-depth Technical Guide to the Large-Scale Synthesis of N-(piperidin-4-yl)oxane-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the , a key building block in modern medicinal chemistry. The piperidine and oxane (tetrahydropyran) motifs are prevalent in a wide range of biologically active molecules, making this compound a valuable intermediate for drug discovery programs.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for safe, efficient, and scalable production. We present a robust, two-part synthetic strategy involving the preparation of key intermediates followed by a highly optimized amide coupling reaction. Detailed protocols for synthesis, purification, and analytical characterization are provided, alongside critical safety assessments and troubleshooting advice to ensure a self-validating and reproducible process.

Strategic Overview: Retrosynthetic Analysis

The logical and most convergent approach for constructing N-(piperidin-4-yl)oxane-4-carboxamide on a large scale is through the formation of the central amide bond. This strategy disconnects the target molecule into two readily accessible key intermediates: oxane-4-carboxylic acid and a protected form of 4-aminopiperidine . This approach is advantageous as it allows for the parallel synthesis and purification of both fragments before the final, crucial coupling step, maximizing overall process efficiency.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Protocol: Large-Scale Synthesis of Oxane-4-carboxylic Acid

Oxane-4-carboxylic acid (also known as tetrahydropyran-4-carboxylic acid) is a crucial precursor. A robust and environmentally conscious three-step synthesis starting from diethyl malonate has been developed and is suitable for scale-up.[3]

Caption: Synthetic pathway to Oxane-4-carboxylic acid.[3]

-